7-Nitroindazole, Sodium Salt is a heterocyclic compound characterized by an indazole ring that has been nitrated at the 7 position. This compound serves as a selective inhibitor of neuronal nitric oxide synthase, an enzyme crucial for the production of nitric oxide in neuronal tissues. By inhibiting this enzyme, 7-Nitroindazole, Sodium Salt plays a significant role in various biochemical pathways, particularly those involving neuronal signaling and neuroprotection.
7-Nitroindazole, Sodium Salt can be synthesized through chemical reactions involving indazole. The primary source of this compound is its synthetic production in laboratories and industrial settings, where it is utilized for research and pharmaceutical applications.
This compound falls under the category of nitroindazoles, which are known for their biological activity as nitric oxide synthase inhibitors. Specifically, 7-Nitroindazole, Sodium Salt is classified as a selective inhibitor of neuronal nitric oxide synthase.
The synthesis of 7-Nitroindazole typically involves two main steps:
The molecular formula for 7-Nitroindazole, Sodium Salt is . The structural representation includes:
7-Nitroindazole, Sodium Salt can undergo several types of chemical reactions:
The primary mechanism by which 7-Nitroindazole, Sodium Salt exerts its effects is through selective inhibition of neuronal nitric oxide synthase. By blocking this enzyme's activity:
Studies have shown that administration of this compound results in a measurable decrease in nitric oxide production within neural tissues, which can mitigate neuronal cell death associated with excitotoxicity and neurodegenerative diseases .
7-Nitroindazole (7-NI) exerts its primary inhibitory effect on nNOS through dual competitive binding interference at the enzyme's catalytic site. It directly competes with the natural substrate L-arginine (L-Arg) for occupancy of the substrate-binding pocket, as demonstrated by kinetic studies showing increased IC₅₀ values under elevated L-Arg concentrations [3] [9]. Simultaneously, 7-NI disrupts the binding of the essential cofactor tetrahydrobiopterin (BH₄), which is critical for maintaining the dimeric, active form of nNOS. This dual interference destabilizes the nNOS dimer and compromises electron transfer from the reductase domain to the oxygenase domain, thereby reducing NO synthesis efficiency [9]. Biochemical assays quantifying nNOS activity in murine cerebellum reveal a low IC₅₀ of 0.47 μM for 7-NI, significantly lower than non-selective inhibitors like L-NAME (IC₅₀ = 0.87 μM), underscoring its potent and specific binding affinity [9]. The inhibition kinetics follow a mixed-type pattern, indicating interactions with both substrate and cofactor sites rather than simple competitive inhibition alone [3].
Table 1: Inhibition Kinetics of 7-NI Against nNOS
Parameter | 7-Nitroindazole (7-NI) | L-NAME | L-NMMA |
---|---|---|---|
IC₅₀ (μM) | 0.47 | 0.87 | 2.37 |
Inhibition Type | Mixed (L-Arg & BH₄ sites) | Competitive | Competitive |
Selectivity (nNOS vs eNOS) | >50-fold | <5-fold | <5-fold |
BBB Penetration | High | Moderate | Low |
7-NI exhibits exceptional selectivity (>50-fold) for neuronal NOS (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms, a property critical for minimizing off-target vascular effects [6] [9]. This selectivity arises from structural divergence in the active sites of NOS isoforms. Specifically, the nNOS oxygenase domain contains a unique Glu592 residue that forms a hydrogen bond with the nitro group of 7-NI, a interaction not replicable in eNOS due to steric and electronic differences [9]. Functional studies show that even at high concentrations (100 μM), 7-NI causes <20% inhibition of eNOS activity, preserving endothelial-dependent vasorelaxation and avoiding hypertensive responses common with non-selective inhibitors like L-NAME [5] [9]. In macrophage-derived iNOS, 7-NI demonstrates weak inhibition (IC₅₀ >200 μM), confirming negligible impact on inflammatory NO pathways [9]. This isoform selectivity enables precise experimental targeting of neurogenic NO without compromising cardiovascular function or immune responses.
Beyond direct nNOS inhibition, 7-NI mitigates oxidative damage through peroxynitrite (ONOO⁻) scavenging. nNOS-derived NO reacts with superoxide (O₂⁻) to form ONOO⁻, a potent oxidant implicated in protein nitration and lipid peroxidation [6] [10]. 7-NI disrupts this pathway by reducing substrate availability for NO synthesis, thereby limiting ONOO⁻ generation [6]. In hypothyroid juvenile rats—a model of elevated CNS oxidative stress—7-NI treatment (5–20 mg/kg, 6 weeks) significantly attenuated brain lipid peroxidation, evidenced by >40% reduction in malondialdehyde (MDA) compared to untreated controls [7]. Concurrently, it restored glutathione (GSH) levels and superoxide dismutase (SOD) activity, key components of the endogenous antioxidant defense system [7]. Synaptosomal studies further demonstrate that 7-NI preserves mitochondrial membrane integrity by preventing ONOO⁻-induced permeability transition pore opening, confirming its role in cellular redox homeostasis beyond mere enzyme inhibition [3].
Table 2: Effects of 7-NI on Oxidative Stress Markers in Hypothyroid Rat Brain
Biomarker | Control | PTU (Hypothyroid) | PTU + 7-NI (20 mg/kg) | Change vs. PTU |
---|---|---|---|---|
MDA (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3* | 2.1 ± 0.2** | ↓ 45% |
GSH (μmol/g tissue) | 12.4 ± 0.8 | 6.1 ± 0.5* | 10.3 ± 0.7** | ↑ 69% |
SOD (U/mg protein) | 35.6 ± 2.2 | 20.3 ± 1.8* | 30.1 ± 2.0** | ↑ 48% |
Catalase (U/mg protein) | 68.9 ± 4.0 | 42.7 ± 3.1* | 60.2 ± 3.5** | ↑ 41% |
*Data expressed as mean ± SEM; *p<0.01 vs. Control, *p<0.01 vs. PTU [7]*
7-NI disrupts the NMDA receptor (NMDAR)-nNOS coupling that drives excitotoxic neuronal injury. NMDAR activation (e.g., by glutamate) triggers Ca²⁺ influx, which binds calmodulin and activates nNOS tethered to the receptor complex via PSD-95 [8] [9]. The resulting NO burst amplifies excitotoxicity through multiple pathways: (1) S-nitrosylation of NMDAR subunits enhancing Ca²⁺ conductance; (2) peroxynitrite-mediated DNA damage activating poly(ADP-ribose) polymerase (PARP); and (3) retrograde signaling facilitating presynaptic glutamate release [8] [10]. 7-NI blocks this cascade at its origin by uncoupling Ca²⁺ flux from NO production. In cortical neurons, pretreatment with 7-NI (10 μM) reduced NMDA-induced reactive oxygen species (ROS) by >70%, an effect dependent on nNOS inhibition but independent of NADPH oxidase (NOX2) [8]. Furthermore, in neuropathic pain models, 7-NI suppressed NMDAR-driven astrocytic JNK activation, interrupting the neuron-astrocyte positive feedback loop that sustains central sensitization [10]. This modulation occurs downstream of NMDAR but upstream of c-Jun phosphorylation, positioning nNOS-derived NO as a pivotal regulator of neuro-glial signaling in pathological hyperexcitability.
Table 3: 7-NI Modulation of NMDA Receptor-Dependent Pathways
Pathway | Effect of 7-NI | Functional Outcome |
---|---|---|
NMDAR-nNOS Coupling | Disrupts via nNOS inhibition | ↓ Ca²⁺-triggered NO synthesis |
Peroxynitrite (ONOO⁻) Formation | Reduces substrate availability | ↓ Protein nitration & lipid peroxidation |
Astrocytic JNK Activation | Suppresses c-Jun phosphorylation | ↓ IL-1β & TNF-α release from glia |
Neuro-glial Signaling | Interrupts neuron-to-astrocyte cascade | ↓ Central sensitization & hyperalgesia |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1